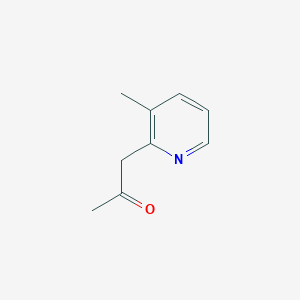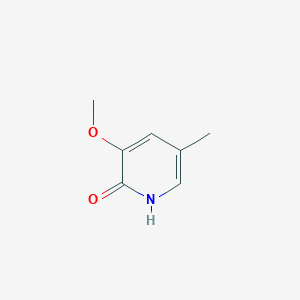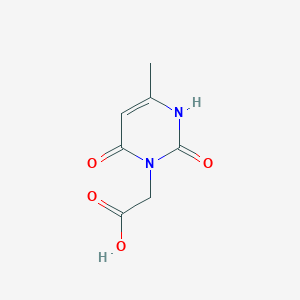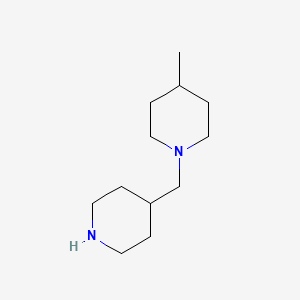
4-Methyl-1-(piperidin-4-ylmethyl)piperidine
Übersicht
Beschreibung
“4-Methyl-1-(piperidin-4-ylmethyl)piperidine” is a compound that belongs to the class of organic compounds known as aminopiperidines . These are compounds containing a piperidine ring which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The molecular weight of this compound is 196.34 .
Wissenschaftliche Forschungsanwendungen
Piperidines in Drug Discovery and Development
Piperidine Alkaloids of Pinus and Related Genera
Piperidine alkaloids, found in various parts of plants including Pinus species, possess considerable medicinal importance. These compounds have been investigated for their therapeutic applications, revealing a wide range of biological functions and potential clinical applications. The review by Singh et al. (2021) focuses on the chemistry and pharmacology of piperidine alkaloids, emphasizing their significance in drug research and potential therapeutic profiles (Singh et al., 2021).
Chemical Synthesis and Pharmacology
The synthesis and evaluation of ligands for D2-like receptors, which include piperidine derivatives, highlight the role of these compounds in enhancing the potency and selectivity of binding affinity at D2-like receptors. This area of research explores the pharmacophoric groups in antipsychotic agents, underscoring the importance of piperidine structures in developing more effective therapeutic agents (Sikazwe et al., 2009).
Antimycobacterial Activity of Piperazine Derivatives
Piperazine, a structurally related compound, has been reviewed for its antimycobacterial activity, demonstrating the potential of piperazine derivatives in treating tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review by Girase et al. (2020) emphasizes the need for further exploration of piperazine-based compounds for anti-mycobacterial therapies (Girase et al., 2020).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-Methyl-1-(piperidin-4-ylmethyl)piperidine”, is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often acting as ligands for receptors or enzymes . The specific interactions of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, often acting as modulators of signal transduction pathways .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and widely distributed in the body . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure and the specific metabolic pathways present in the organism.
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, often acting as modulators of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
These compounds are known for their diverse pharmacological effects, which are mediated through their interactions with a variety of biological targets and their involvement in numerous biochemical pathways .
Eigenschaften
IUPAC Name |
4-methyl-1-(piperidin-4-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEANQMXCTYMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588017 | |
| Record name | 4-Methyl-1-[(piperidin-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926259-42-9 | |
| Record name | 4-Methyl-1-[(piperidin-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3022966.png)
![2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3022967.png)
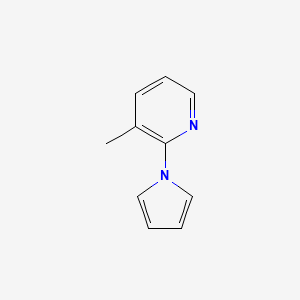
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3022972.png)
![Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate](/img/structure/B3022973.png)
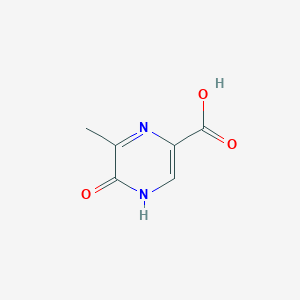
![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)
